molecular formula C7H7D3N2O B1148002 2-Methoxy-d3-3,5-dimethylpyrazine CAS No. 1335402-04-4

2-Methoxy-d3-3,5-dimethylpyrazine

Cat. No.: B1148002
CAS No.: 1335402-04-4
M. Wt: 141.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-d3-3,5-dimethylpyrazine is a deuterated derivative of 2-Methoxy-3,5-dimethylpyrazine, a compound known for its strong odor and presence in various natural and synthetic products. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-d3-3,5-dimethylpyrazine can be synthesized through a multi-step process involving the deuteration of 2-Methoxy-3,5-dimethylpyrazine. The typical synthetic route includes:

    Starting Material: 2-Methoxy-3,5-dimethylpyrazine.

    Deuteration: The hydrogen atoms in the methyl groups are replaced with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., CD3OD).

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, ensuring the availability of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-d3-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of pyrazine oxides.

    Reduction: Conversion to non-deuterated 2-Methoxy-3,5-dimethylpyrazine.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-d3-3,5-dimethylpyrazine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotope effects.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry for mass spectrometry calibration.

Mechanism of Action

The mechanism of action of 2-Methoxy-d3-3,5-dimethylpyrazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways: It is incorporated into metabolic processes, allowing researchers to study the effects of deuterium substitution on reaction rates and product formation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3,5-dimethylpyrazine: The non-deuterated form, commonly found in natural products and synthetic applications.

    3-Methoxy-2,6-dimethylpyrazine: A structural isomer with different odor properties and applications.

    2,5-Dimethyl-3-methoxypyrazine: Another isomer with distinct chemical and physical properties.

Uniqueness

2-Methoxy-d3-3,5-dimethylpyrazine is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:

    Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.

    Distinguishability: The mass difference between deuterium and hydrogen allows for precise tracking in analytical studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-d3-3,5-dimethylpyrazine involves the reaction of 2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid with thionyl chloride followed by reaction with methanol.", "Starting Materials": [ "2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid", "Thionyl chloride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid in dry dichloromethane.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Heat the reaction mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.", "Step 5: Add methanol to the residue and heat the mixture at reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography to obtain 2-Methoxy-d3-3,5-dimethylpyrazine." ] }

CAS No.

1335402-04-4

Molecular Formula

C7H7D3N2O

Molecular Weight

141.19

Purity

95% min.

Synonyms

2-Methoxy-d3-3,5-dimethylpyrazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.